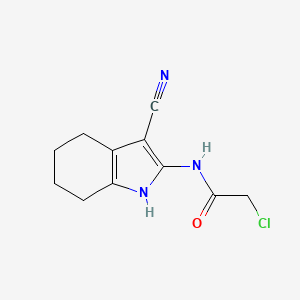

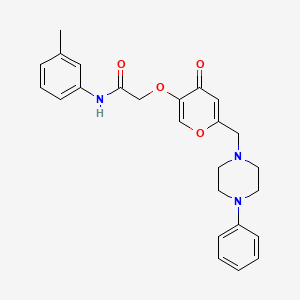

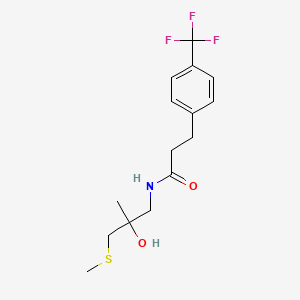

![molecular formula C22H25N3O3S2 B2428586 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 922451-95-4](/img/structure/B2428586.png)

2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Aplicaciones Científicas De Investigación

Electrochemical Synthesis

Researchers Amani and Nematollahi (2012) described the electrochemical syntheses of arylthiobenzazoles, which involved the oxidation of compounds related to 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. This process led to the formation of disubstituted derivatives, showcasing the compound's utility in electrochemical reactions (Amani & Nematollahi, 2012).

Antiviral Research

Al-Masoudi et al. (2007) synthesized derivatives of a compound structurally similar to 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone for potential application as non-nucleoside reverse transcriptase inhibitors in anti-HIV treatment (Al-Masoudi et al., 2007).

Microwave-Assisted Synthesis

Said et al. (2020) reported an eco-friendly microwave-assisted synthesis involving a compound similar to 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. This demonstrates its application in developing environmentally friendly synthetic methods (Said et al., 2020).

Antimicrobial Studies

Patel and Agravat (2009) synthesized derivatives of compounds like 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone and evaluated their antimicrobial activities. This research suggests its potential application in developing new antimicrobial agents (Patel & Agravat, 2009).

Anti-Inflammatory Activity

Ahmed, Molvi, and Khan (2017) synthesized novel compounds related to 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone and evaluated their anti-inflammatory activities. This indicates its relevance in the development of anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).

Synthesis of Heterocycles

Darweesh et al. (2016) utilized derivatives of 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone for the synthesis of novel pyrazolo[1,5-a]pyrimidine and other heterocycles, demonstrating its application in the creation of new chemical entities (Darweesh et al., 2016).

Antitubercular Agents

Kumar, Prasad, and Chandrashekar (2013) developed sulfonyl derivatives using thiazole-based compounds similar to 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, assessing their potential as antitubercular agents (Kumar, Prasad, & Chandrashekar, 2013).

Anticancer Evaluation

Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with structural similarities to 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. This highlights its relevance in cancer research (Turov, 2020).

Propiedades

IUPAC Name |

2-benzylsulfonyl-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S2/c1-2-18-9-6-10-19-21(18)23-22(29-19)25-13-11-24(12-14-25)20(26)16-30(27,28)15-17-7-4-3-5-8-17/h3-10H,2,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOPQUPSESGPLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

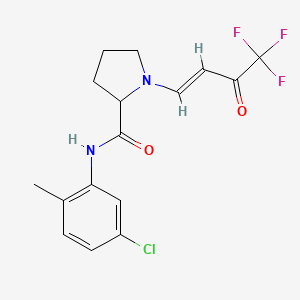

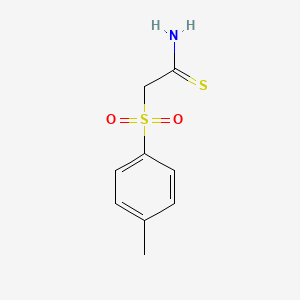

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B2428510.png)

![5-bromo-N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2428522.png)